molecular formula C18H20N2O B2467671 1-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol CAS No. 615279-97-5

1-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol

Cat. No.: B2467671
CAS No.: 615279-97-5
M. Wt: 280.371
InChI Key: IIIKCEKPMUWIPM-UHFFFAOYSA-N
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Description

1-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, carboxylic acids, and substituted benzimidazoles .

Scientific Research Applications

1-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is unique due to its specific substitution pattern and functional groups, which confer distinct biological and chemical properties.

Properties

IUPAC Name

1-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-12-8-9-13(2)15(10-12)11-20-17-7-5-4-6-16(17)19-18(20)14(3)21/h4-10,14,21H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIKCEKPMUWIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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